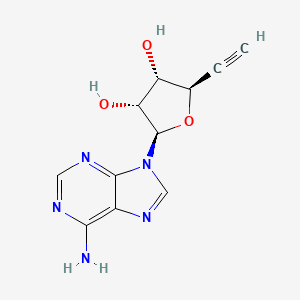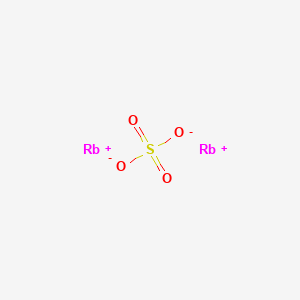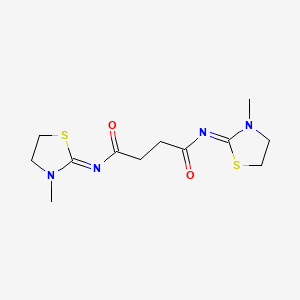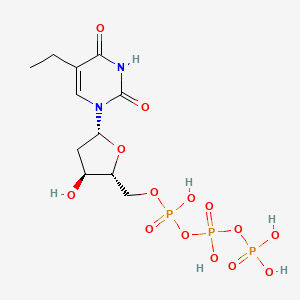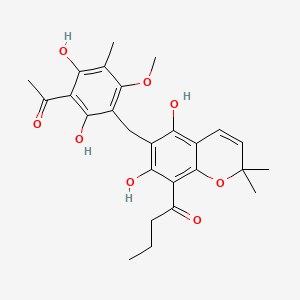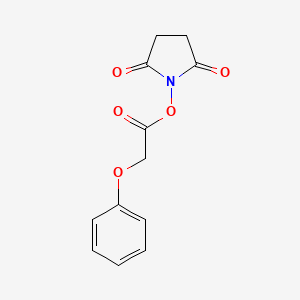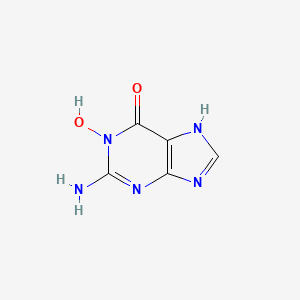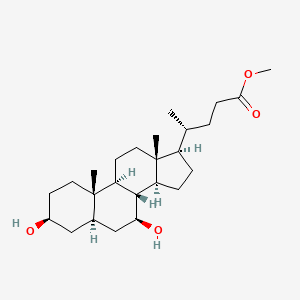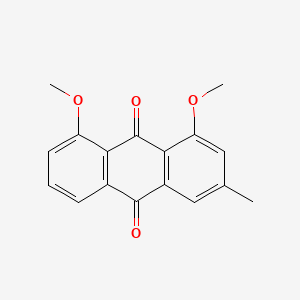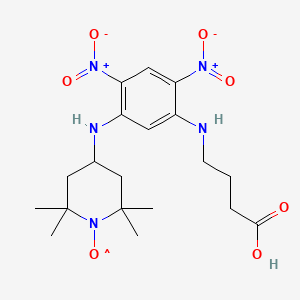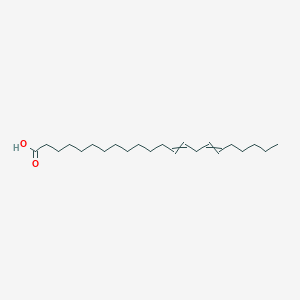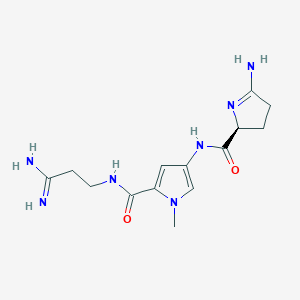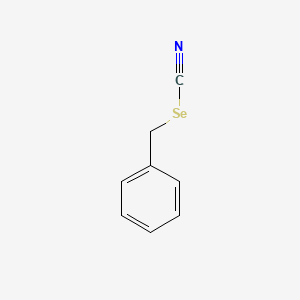
Benzylselenocyanat
Übersicht
Beschreibung
Benzylselenocyanate is an organoselenium compound known for its potential chemopreventive and anticancer properties. It has been studied extensively for its ability to inhibit the development of various types of cancer, particularly in experimental animal models . The compound is characterized by the presence of a selenium atom bonded to a cyanide group, making it a unique and valuable compound in scientific research.
Wissenschaftliche Forschungsanwendungen
Benzylselenocyanat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Enzymaktivität untersucht.
Medizin: Wird auf sein Potenzial als chemopräventives und krebshemmendes Mittel untersucht. {_svg_4}.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene Mechanismen:
Enzyminduktion: Es induziert die Aktivität von Leber-Enzymen, was zu einem erhöhten Metabolismus von Karzinogenen wie Azoxymethan führt.
Hemmung der DNA-Methylierung: Die Verbindung reduziert die DNA-Methylierung in Leber und Darm, was mit ihren chemopräventiven Eigenschaften verbunden ist.
Redoxmodulation: this compound beeinflusst das Redoxgleichgewicht in Zellen, was zu seiner krebshemmenden Wirkung beiträgt.
Ähnliche Verbindungen:
Benzylthiocyanat: Ein Schwefelanalogon von this compound, das nicht die gleichen chemopräventiven Eigenschaften aufweist.
p-Xylol Selenocyanat: Eine weitere Selenocyanat-haltige Verbindung mit ähnlichen krebshemmenden Eigenschaften.
Methoxybenzyl Selenocyanat: Variationen mit Methoxygruppen, die sich bei der Vorbeugung von Dickdarmkrebs als wirksam erwiesen haben.
Einzigartigkeit: this compound ist aufgrund seines Selengehalts einzigartig, der ihm besondere Redoxeigenschaften und biologische Aktivitäten verleiht. Seine Fähigkeit, Enzymaktivität zu induzieren und die DNA-Methylierung zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Benzyl selenocyanate is a chemopreventive agent that targets various chemically induced tumors in animal models . It has been found to have a potent cytostatic activity against MCF-7 cancer cells .
Mode of Action
Benzyl selenocyanate interacts with its targets by inhibiting DNA (cytosine-5)-methyltransferase (Mtase), an enzyme involved in DNA methylation . This interaction results in changes in the methylation status of DNA, which can affect gene expression and cellular function .
Biochemical Pathways
It is known that this compound can affect very different cellular and metabolic targets . It is also known to be metabolized to other Reactive Selenium Species (RSeS), such as selenols, diselenides, and seleninic acids .
Pharmacokinetics
It is known that benzyl selenocyanate exhibits low(er) cytotoxicity (ic 50 = 31 μm) and no mutagenicity against mammalian cells , suggesting that it may have favorable bioavailability and safety profiles.
Result of Action
The result of benzyl selenocyanate’s action is the inhibition of tumor growth. It has been shown to have cytotoxic activity against colon carcinoma (HT-29) and MCF-7 cells . It also exhibits potent activity against multidrug-resistant MRSA strains .
Action Environment
The action of benzyl selenocyanate can be influenced by various environmental factors. For example, it has been found to be active against a range of bacteria and fungi, even via the gas phase . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature, humidity, and the presence of other chemical species in the environment .
Biochemische Analyse
Biochemical Properties
Benzyl selenocyanate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with selenoproteins such as glutathione peroxidases and thioredoxin reductases, which are involved in the elimination of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These interactions highlight the compound’s potential as an antioxidant agent. Additionally, benzyl selenocyanate has been found to inhibit enzymes like protein kinase C and thymidine kinase, which are involved in various cellular processes .
Cellular Effects
Benzyl selenocyanate exerts significant effects on various types of cells and cellular processes. It has been shown to possess antiproliferative and cytotoxic activities, particularly against cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, benzyl selenocyanate has been found to induce apoptosis in cancer cells by modulating key cellular proteins such as Survivin, Bcl-2, and COX-2 . It also affects cellular migration and exhibits weak antioxidant activities .
Molecular Mechanism
The molecular mechanism of benzyl selenocyanate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzyl selenocyanate has been shown to inhibit DNA cytosine methyltransferase, which plays a role in DNA methylation and gene expression . Additionally, it interacts with serum albumin, facilitating its transport in the bloodstream and enhancing its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl selenocyanate have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that benzyl selenocyanate can inhibit tumor formation in animal models over extended periods . Its stability and degradation products need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of benzyl selenocyanate vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of tumor formation in various animal models . At higher doses, benzyl selenocyanate has been shown to produce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Benzyl selenocyanate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to antioxidant defense and cancer prevention . Its interactions with selenoproteins and other enzymes underscore its role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of benzyl selenocyanate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions influence its accumulation in specific tissues and its overall efficacy as a therapeutic agent.
Subcellular Localization
Benzyl selenocyanate’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells affects its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzylselenocyanate can be synthesized from benzylic bromides or chlorides using acetonitrile as a solvent. The reaction typically takes 30-60 minutes, and the products can be obtained in satisfactory yields without the need for chromatography . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{KSeCN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SeCN} + \text{KBr} ]
Industrial Production Methods: While specific industrial production methods for benzylselenocyanate are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of acetonitrile as a solvent and the reaction with benzylic bromides or chlorides are key steps in the process.
Types of Reactions:
Substitution Reactions: Benzylselenocyanate can undergo nucleophilic substitution reactions, particularly with nucleosides to form phosphoroselenolate triesters.
Oxidation and Reduction: The compound can participate in redox reactions, which are crucial for its chemopreventive properties.
Common Reagents and Conditions:
Michaelis-Arbuzov Reaction: This reaction involves benzylselenocyanate and thymidine H-phosphonate in the presence of a neutral silylating agent and 2,6-lutidine.
Oxidizing Agents: Various oxidizing agents can be used to study the redox behavior of benzylselenocyanate.
Major Products:
Phosphoroselenolate Triesters: Formed through the Michaelis-Arbuzov reaction.
Oxidized Derivatives: Products of redox reactions involving benzylselenocyanate.
Vergleich Mit ähnlichen Verbindungen
Benzylthiocyanate: A sulfur analogue of benzylselenocyanate, which does not exhibit the same chemopreventive properties.
p-Xylene Selenocyanate: Another selenocyanate-containing compound with similar anticancer properties.
Methoxybenzyl Selenocyanate: Variants with methoxy groups that have shown effectiveness in preventing colon tumors.
Uniqueness: Benzylselenocyanate is unique due to its selenium content, which imparts distinct redox properties and biological activities. Its ability to induce enzyme activity and inhibit DNA methylation sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
benzyl selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKWDMOVMQKKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196924 | |
| Record name | Benzyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4671-93-6 | |
| Record name | Benzyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl selenocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4671-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl selenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL SELENOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


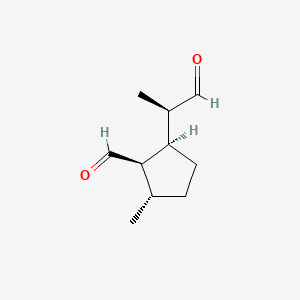
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)
